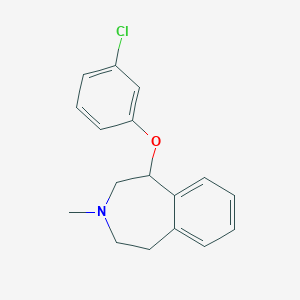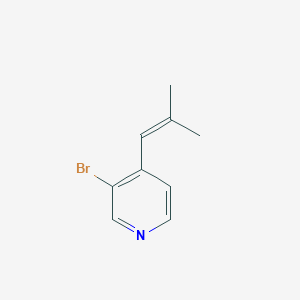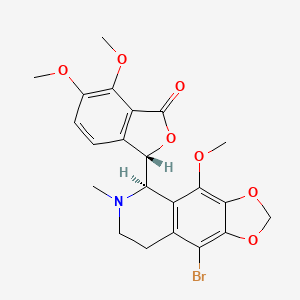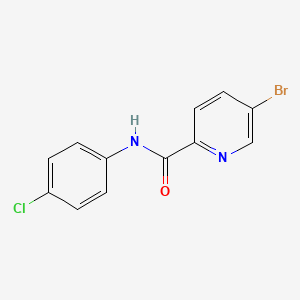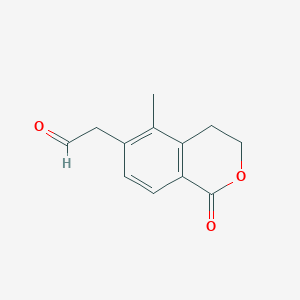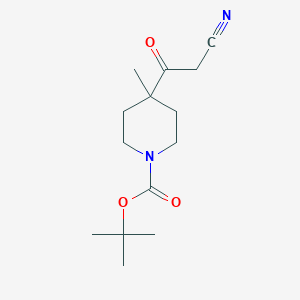
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate
描述
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate is an organic compound with the molecular formula C13H20N2O3. It is often used as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules such as pharmaceuticals, pesticides, and dyes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate typically involves a two-step process:
Reaction of 1-piperidinecarboxylic acid with chloroacetyl chloride: This reaction is carried out in the presence of a base to obtain chloroacetyl 1-piperidinecarboxylate.
Reaction with tert-butyl alcohol: The obtained ester is then reacted with tert-butyl alcohol under base catalysis to generate this compound.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow preparation techniques. For example, substrate liquid containing cyanoacetic acid and a Lewis acid can be conveyed into a micro-reaction system comprising a micro-mixer and a micro-channel reactor .
化学反应分析
Types of Reactions
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is employed in the production of dyes and pesticides
作用机制
The mechanism of action of Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines, which are biologically active .
相似化合物的比较
Similar Compounds
tert-Butyl cyanoacetate: Used in the synthesis of vinylogous urea and tert-butyl phenylcyanoacrylates.
Methyl cyanoacetate: Another ester used in similar synthetic applications.
Ethyl cyanoacetate: Commonly used in organic synthesis for similar purposes.
Uniqueness
Tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
属性
分子式 |
C14H22N2O3 |
|---|---|
分子量 |
266.34 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-cyanoacetyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)16-9-6-14(4,7-10-16)11(17)5-8-15/h5-7,9-10H2,1-4H3 |
InChI 键 |
RUVUXLNBUSXMDH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)CC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

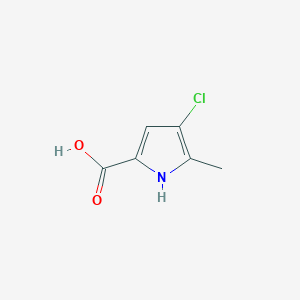
![2-Chloro-4-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenol](/img/structure/B8611351.png)
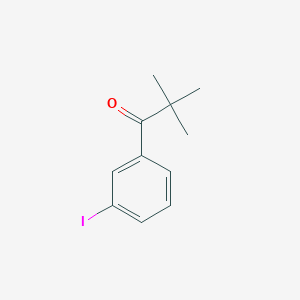
![3,5-Difluoro-4-[bis(2-hydroxyethyl)amino]benzonitrile](/img/structure/B8611371.png)
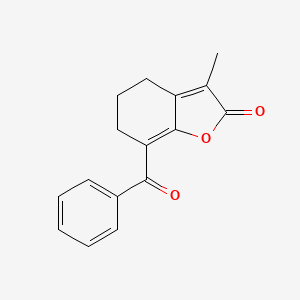
![9-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B8611381.png)
![tert-Butyl [(5-chloro-2-nitrophenyl)methyl]carbamate](/img/structure/B8611386.png)
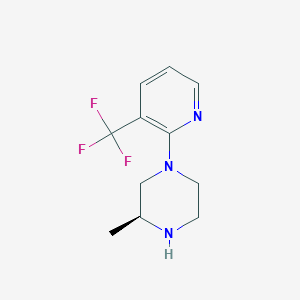
![[3-(4-Chloro-phenyl)-propionylamino]-acetic acid](/img/structure/B8611396.png)
